molecular formula C22H20ClN3O3 B4510408 6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4510408
M. Wt: 409.9 g/mol
InChI Key: BANLXKHPXFSENV-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-chlorophenyl substituent at the 6-position and a 2-oxoethyl moiety at the 2-position, which is further linked to a 2-phenylmorpholine group. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects . The structural uniqueness of this compound lies in the combination of a chlorinated aromatic ring and a morpholine-containing side chain, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-18-9-5-4-8-17(18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)16-6-2-1-3-7-16/h1-11,20H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLXKHPXFSENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the pyridazinone core.

    Attachment of the Phenylmorpholinyl Group: This step involves the reaction of the intermediate compound with phenylmorpholine derivatives under controlled conditions, often using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyridazinone derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents at 6-Position Substituents at 2-Position Molecular Weight logP Key Features
Target Compound 2-Chlorophenyl 2-Oxoethyl-2-phenylmorpholine ~437.88* ~3.2* Morpholine oxygen enhances polarity; phenyl group may improve lipophilicity
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 2-Chlorophenyl 2-Oxoethyl-4-(4-chlorophenyl)piperazine 454.32 3.9 Piperazine nitrogen vs. morpholine oxygen; dual chloro groups increase logP
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 2-Chlorophenyl 2-Oxoethyl-4-(4-fluorophenyl)piperazine 426.88 3.16 Fluorine substituent reduces steric hindrance; lower molecular weight
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Phenyl 2-Oxoethyl-phenyl 294.31 2.8 Simpler structure; lacks heterocyclic amine, likely reduced bioavailability
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one Methyl 2-Oxoethyl-4-fluorophenyl + 4-methylbenzyl 380.40 3.5 Dual substitution at 5-position; antiviral activity reported

*Estimated based on analogous compounds in .

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s logP (~3.2) is intermediate between piperazine derivatives (logP 3.16–3.9) and simpler phenyl-substituted analogs (logP 2.8). The morpholine group’s oxygen atom likely reduces logP compared to piperazine derivatives (e.g., vs. target compound).
  • Fluorine in slightly lowers logP compared to chlorine in , consistent with fluorine’s electronegativity and smaller size .

The antiviral activity of suggests that pyridazinones with dual substitution (e.g., methyl + benzyl) may target viral enzymes, though the target compound’s morpholine group could modulate different pathways .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where pyridazinones are alkylated at the 2-position using halides (e.g., bromoacetyl-morpholine derivatives). Piperazine analogs () are synthesized via analogous nucleophilic substitutions .

Biological Activity

The compound 6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridazinone core with a chlorophenyl substituent and a morpholine derivative, which may contribute to its biological activity. The structure can be represented as follows:

C20H21ClN2O3\text{C}_{20}\text{H}_{21}\text{ClN}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Its structure suggests potential inhibition of key biological pathways, possibly affecting neurotransmitter systems or inflammatory responses.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives of pyridazinones have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds with morpholine rings are known to modulate inflammatory pathways.
  • CNS Activity : Given the presence of the chlorophenyl and morpholine moieties, potential neuropharmacological effects are plausible.

Antimicrobial Activity

A study assessing the antibacterial properties of similar compounds found that derivatives with chlorophenyl groups demonstrated significant inhibition against various bacterial strains. This suggests that This compound could possess similar properties.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli17

Anti-inflammatory Activity

In vitro studies have shown that similar pyridazinone derivatives can inhibit the production of pro-inflammatory cytokines. This suggests that our target compound may also have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

CNS Activity

Research on piperazine derivatives indicates their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine, which is critical in cognitive functions. The presence of the morpholine ring in our target compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies.

Case Studies

  • Wound Healing : A related compound was studied for its role in accelerating wound healing in rats. The results indicated enhanced antioxidant enzyme activity and reduced lipid peroxidation, suggesting potential therapeutic applications for skin injuries.
    • Dosage : 25 mg/kg and 50 mg/kg were effective.
    • Results : Significant improvement in healing compared to control groups.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays suggest that the compound exhibits selective toxicity toward cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.